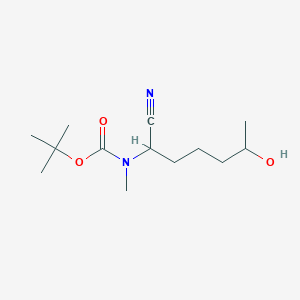![molecular formula C9H10FNO B8716632 Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-](/img/structure/B8716632.png)
Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-
Overview
Description
Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is a chemical compound with the molecular formula C9H10FNO. It is known for its unique structure, which includes a fluorine atom and a methylamino group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced to the aromatic ring followed by the addition of a methylamino group .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the production process .
Types of Reactions:
Oxidation: Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- can undergo oxidation reactions, where the ethanone group may be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- involves its interaction with specific molecular targets. The fluorine atom and methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
- Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-
- Ethanone, 1-[5-chloro-2-(methylamino)phenyl]-
- Ethanone, 1-[5-fluoro-2-(ethylamino)phenyl]-
Comparison: Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is unique due to the specific positioning of the fluorine and methylamino groups on the phenyl ring. This positioning can significantly influence its chemical properties and reactivity compared to similar compounds. For instance, the presence of a fluorine atom can enhance the compound’s stability and reactivity in certain reactions .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-[5-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)8-5-7(10)3-4-9(8)11-2/h3-5,11H,1-2H3 |
InChI Key |
ZLTDLMUWJMSUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8716597.png)




